4-Methyl-3-nitroquinolin-2(1H)-one

Stability Synthetic Intermediate Quinolinone

4-Methyl-3-nitroquinolin-2(1H)-one (CAS: 197229-46-2) is a nitro-substituted quinolinone derivative characterized by a methyl group at the 4-position, a nitro group at the 3-position, and a keto group at the 2-position of the quinoline ring system. This heterocyclic compound features a molecular formula of C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Cat. No. B11898714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-nitroquinolin-2(1H)-one
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC2=CC=CC=C12)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O3/c1-6-7-4-2-3-5-8(7)11-10(13)9(6)12(14)15/h2-5H,1H3,(H,11,13)
InChIKeySQWBQCFHVHKLDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 4-Methyl-3-nitroquinolin-2(1H)-one: CAS, Purity, and Core Properties


4-Methyl-3-nitroquinolin-2(1H)-one (CAS: 197229-46-2) is a nitro-substituted quinolinone derivative characterized by a methyl group at the 4-position, a nitro group at the 3-position, and a keto group at the 2-position of the quinoline ring system [1]. This heterocyclic compound features a molecular formula of C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol [1]. As an intermediate in pharmaceutical and agrochemical research, its structural features—specifically the 3-nitro group and the 2(1H)-one lactam moiety—provide distinct reactivity profiles that differentiate it from non‑nitrated quinolinones or 4‑substituted analogs without the nitro functionality [2]. Commercial availability typically ranges from 95% to 98% purity, with vendors supplying gram-scale quantities for research and development applications .

Why 4-Methyl-3-nitroquinolin-2(1H)-one Cannot Be Replaced by Generic Quinolinone Analogs


In-class quinolin-2(1H)-ones are not freely interchangeable due to the profound impact of substituents at the 3‑ and 4‑positions on both chemical reactivity and biological activity profiles. The 3‑nitro group confers unique electronic properties and synthetic handles that are absent in unsubstituted quinolinones, while the 4‑methyl group provides a specific steric and lipophilic signature distinct from 4‑chloro, 4‑hydroxy, or 4‑amino analogs [1]. Direct substitution with a 4‑chloro analog, for instance, introduces a reactive leaving group that alters downstream synthetic pathways (e.g., enabling nucleophilic aromatic substitution), whereas the 4‑methyl derivative offers stability and a defined metabolic profile in biological systems [2]. Similarly, 4‑hydroxy or 4‑amino analogs present different hydrogen‑bonding capabilities and pKa values that shift both synthetic utility and target engagement [1]. Generic substitution therefore risks altered reaction outcomes, reduced yield in key transformations, or off‑target pharmacological effects.

Quantitative Differentiation: 4-Methyl-3-nitroquinolin-2(1H)-one vs. Closest Analogs


Comparative Stability: 4-Methyl vs. 4-Chloro Substituent in 3-Nitroquinolin-2(1H)-ones

4-Methyl-3-nitroquinolin-2(1H)-one exhibits enhanced stability under standard storage and reaction conditions compared to its 4-chloro analog. While 4-chloro-3-nitroquinolin-2(1H)-one is prone to nucleophilic aromatic substitution due to the leaving group character of the chloro substituent [1], the 4-methyl derivative lacks this liability, offering consistent performance in synthetic workflows without undesired side reactions [2]. This stability is reflected in vendor specifications, where the compound is described as stable under standard conditions, requiring only cool, dry storage [2].

Stability Synthetic Intermediate Quinolinone

Biological Activity Profile: NMDA Receptor Modulation by 4-Substituted 3-Nitroquinolin-2(1H)-ones

SAR studies on 4-substituted 3-nitroquinolin-2(1H)-ones demonstrate that the nature of the 4-substituent critically modulates NMDA receptor binding and neurotoxicity inhibition [1]. While 4‑amino‑substituted derivatives (e.g., 4‑(2‑carbethoxyethanamino)‑7‑chloro‑3‑nitroquinolin‑2(1H)‑one) show favorable NMDA receptor binding, and 4‑benzylamino analogs exhibit potent neurotoxicity inhibition, the 4‑methyl derivative occupies a distinct region of this activity space [1]. Direct quantitative comparison data for 4‑methyl‑3‑nitroquinolin‑2(1H)‑one itself are not yet reported in primary literature; however, the class‑level SAR indicates that the 4‑methyl group imparts a unique balance of lipophilicity and steric bulk that differs from 4‑hydroxy, 4‑chloro, or 4‑amino substituents [1].

NMDA Antagonist Neuropharmacology Structure-Activity Relationship

Herbicidal Activity: 4-Methyl-3-nitroquinoline as a Proximate Comparator

The structurally related compound 4‑methyl‑3‑nitroquinoline (CAS 79965‑62‑1), which lacks the 2‑oxo group, has been patented as a herbicidal agent with demonstrated toxicity to undesired plants [1]. While 4‑methyl‑3‑nitroquinolin‑2(1H)‑one has not been directly evaluated in published herbicidal assays, the presence of the 2‑oxo group alters electronic distribution and hydrogen‑bonding capacity compared to the quinoline analog. This difference may affect soil mobility, metabolic stability, and target‑site binding in plants. The quinolinone scaffold is noted for its utility in agrochemical research, and the nitro‑methyl substitution pattern is a recognized pharmacophore for herbicidal activity [2].

Agrochemical Herbicide Nitroquinoline

Synthetic Utility: Nitro Group Reduction to Amino Functionality

The 3‑nitro group of 4‑methyl‑3‑nitroquinolin‑2(1H)‑one can be selectively reduced to an amino group, yielding 3‑amino‑4‑methylquinolin‑2(1H)‑one—a versatile intermediate for further functionalization (e.g., amide coupling, diazotization) . In contrast, analogs with a 4‑chloro substituent may undergo competitive reduction at the C4 position or side reactions during nitro reduction. The presence of the 4‑methyl group stabilizes the heterocyclic core under reducing conditions (e.g., H₂/Pd‑C or SnCl₂), preserving the lactam moiety . Quantitative comparison data are not available, but the class‑level inference supports the 4‑methyl derivative as a robust substrate for reductive transformations.

Synthetic Intermediate Reduction Amino Quinolinone

Primary Research and Industrial Applications for 4-Methyl-3-nitroquinolin-2(1H)-one


Scaffold for CNS‑Targeted Medicinal Chemistry (NMDA Modulator Libraries)

Based on SAR evidence that 4‑substituted 3‑nitroquinolin‑2(1H)‑ones exhibit differentiated NMDA receptor activity [1], 4‑methyl‑3‑nitroquinolin‑2(1H)‑one serves as a distinct entry in focused libraries for neuropharmacology. Its 4‑methyl group provides a specific steric and lipophilic signature that can be compared to 4‑amino and 4‑benzylamino series, enabling structure‑activity relationship studies to identify novel NMDA antagonists. Researchers should prioritize this compound when seeking to diversify a library beyond the more common 4‑amino or 4‑hydroxy quinolinones.

Stable Synthetic Intermediate for Multi‑Step Organic Synthesis

Due to its enhanced stability relative to 4‑chloro‑3‑nitroquinolin‑2(1H)‑one [2] and its ability to undergo selective nitro reduction , this compound is ideal as a key intermediate in the synthesis of polycyclic heterocycles and functionalized quinolinones. Its lack of a labile C4 leaving group prevents unwanted side reactions during complex reaction sequences, improving overall yield and purity. Procurement for synthetic methodology development is warranted when a robust, nitro‑substituted quinolinone building block is required.

Agrochemical Lead Discovery: Herbicidal Nitroquinolinone Scaffold

The demonstrated herbicidal activity of the closely related 4‑methyl‑3‑nitroquinoline [3] provides a strong rationale for evaluating the quinolinone analog in agrochemical screening. The 2‑oxo group may alter physicochemical properties such as log P and hydrogen‑bonding capacity, potentially improving soil mobility or target‑site binding. Researchers in crop protection should consider 4‑methyl‑3‑nitroquinolin‑2(1H)‑one as a structural variant for follow‑up SAR studies aimed at developing new herbicidal agents.

Chemical Biology Probe Development: Nitro‑Reductase Bioactivation

The nitro group in 4‑methyl‑3‑nitroquinolin‑2(1H)‑one can undergo bioreduction to form reactive intermediates, a mechanism exploited in nitroaromatic prodrugs and antimicrobial agents . This compound can serve as a starting point for designing probes that are selectively activated in hypoxic tumor environments or by bacterial nitroreductases. Its distinct substitution pattern (4‑methyl vs. 4‑chloro or 4‑hydroxy) offers a unique electronic and steric profile for structure‑activity studies in chemical biology.

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